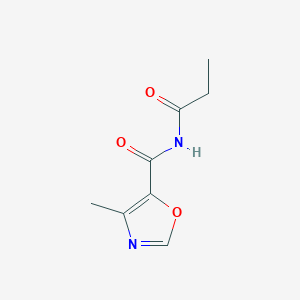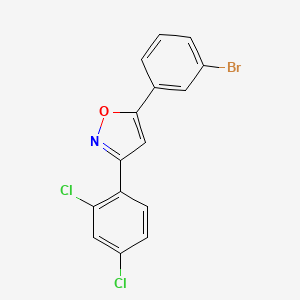
(Phenylthio)(triphenylphosphoranylidene)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Phenylthio)(triphenylphosphoranylidene)methyl acetate is a complex organic compound known for its unique chemical structure and reactivity It is a derivative of triphenylphosphorane, featuring a phenylthio group and a methyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Phenylthio)(triphenylphosphoranylidene)methyl acetate typically involves the reaction of triphenylphosphine with a suitable precursor. One common method is the Wittig reaction, where triphenylphosphine reacts with an aldehyde or ketone in the presence of a base to form the corresponding ylide. This ylide then reacts with a phenylthio-substituted carbonyl compound to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions under controlled conditions. The reaction parameters, such as temperature, solvent, and base, are optimized to maximize yield and purity. Common solvents include dichloromethane and tetrahydrofuran, while bases like sodium hydride or potassium tert-butoxide are often used .
Analyse Des Réactions Chimiques
Types of Reactions
(Phenylthio)(triphenylphosphoranylidene)methyl acetate undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylthio group, yielding simpler phosphorane derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phosphorane derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(Phenylthio)(triphenylphosphoranylidene)methyl acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials, such as polymers and catalysts .
Mécanisme D'action
The mechanism of action of (Phenylthio)(triphenylphosphoranylidene)methyl acetate involves its ability to form stable ylides, which can participate in various chemical reactions. The phenylthio group enhances the stability of the ylide, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Methoxycarbonyl)methylene)triphenylphosphorane: Similar structure but with a methoxycarbonyl group instead of phenylthio.
(Carbomethoxymethylene)triphenylphosphorane: Another derivative with a carbomethoxy group.
(Triphenylphosphoranylidene)acetate: Lacks the phenylthio group, making it less reactive in certain conditions .
Uniqueness
(Phenylthio)(triphenylphosphoranylidene)methyl acetate is unique due to the presence of the phenylthio group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where enhanced stability and reactivity are desired .
Propriétés
Formule moléculaire |
C27H23O2PS |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
[phenylsulfanyl-(triphenyl-λ5-phosphanylidene)methyl] acetate |
InChI |
InChI=1S/C27H23O2PS/c1-22(28)29-27(31-26-20-12-5-13-21-26)30(23-14-6-2-7-15-23,24-16-8-3-9-17-24)25-18-10-4-11-19-25/h2-21H,1H3 |
Clé InChI |
LLLDTSCLYCYKQT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


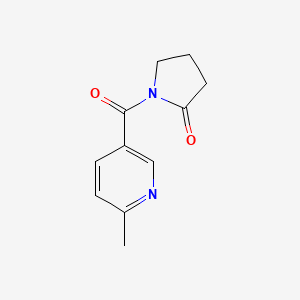
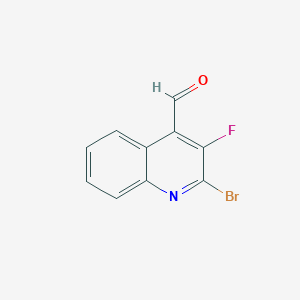

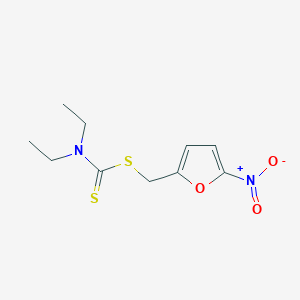
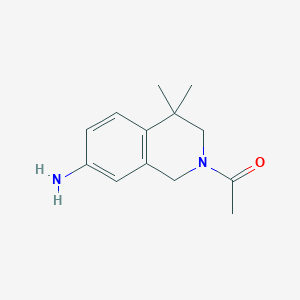
![2-(Methyl{2-[(7H-purin-6-yl)amino]ethyl}amino)ethan-1-ol](/img/structure/B15211432.png)
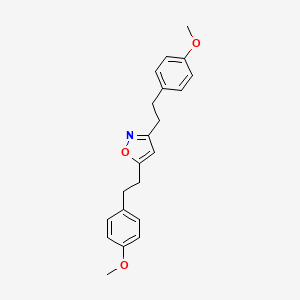
![3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B15211446.png)
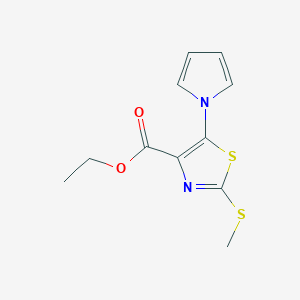
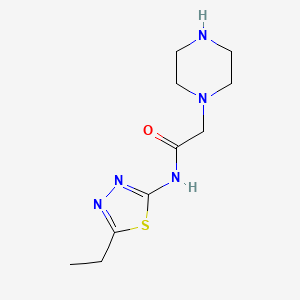
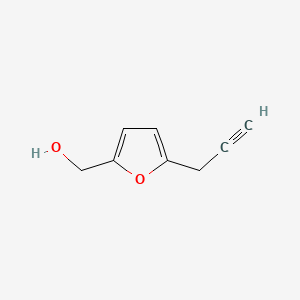
![1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B15211465.png)
